molecular formula C11H11NO B130549 [4-(1H-Pyrrol-1-yl)phenyl]methanol CAS No. 143426-51-1

[4-(1H-Pyrrol-1-yl)phenyl]methanol

Cat. No.: B130549
CAS No.: 143426-51-1
M. Wt: 173.21 g/mol
InChI Key: LQQQPLUFBVYLRE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1H-Pyrrol-1-yl)phenyl]methanol can be achieved through various synthetic routes. One common method involves the reaction of 4-bromo-1H-pyrrole with benzyl alcohol under palladium-catalyzed conditions . The reaction typically proceeds in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux, and the product is isolated through standard workup procedures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

[4-(1H-Pyrrol-1-yl)phenyl]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: 4-(1H-Pyrrol-1-yl)benzaldehyde, 4-(1H-Pyrrol-1-yl)benzoic acid

    Reduction: 4-(1H-Pyrrol-1-yl)phenylmethane

    Substitution: 4-(1H-Pyrrol-1-yl)-2-nitrophenylmethanol, 4-(1H-Pyrrol-1-yl)-2-chlorophenylmethanol

Scientific Research Applications

[4-(1H-Pyrrol-1-yl)phenyl]methanol has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry .

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of [4-(1H-Pyrrol-1-yl)phenyl]methanol involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or modulator of certain enzymes and receptors, influencing various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

[4-(1H-Pyrrol-1-yl)phenyl]methanol can be compared with other similar compounds, such as pyrrole derivatives and phenylmethanol analogs[6][6].

    Pyrrole Derivatives: Compounds like 4-(1H-pyrrol-1-yl)benzoic acid and 4-(1H-pyrrol-1-yl)benzaldehyde share the pyrrole ring structure but differ in their functional groups.

    Phenylmethanol Analogs: Compounds like benzyl alcohol and 4-methylphenylmethanol have similar phenylmethanol structures but lack the pyrrole ring.

The uniqueness of this compound lies in its combination of the pyrrole ring and phenylmethanol moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(4-pyrrol-1-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c13-9-10-3-5-11(6-4-10)12-7-1-2-8-12/h1-8,13H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQQPLUFBVYLRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344785
Record name [4-(1H-Pyrrol-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143426-51-1
Record name [4-(1H-Pyrrol-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of the interaction between [4-(1H-Pyrrol-1-yl)phenyl]methanol and the pVHL:EloB:EloC complex?

A: The research paper titled "pVHL:EloB:EloC in complex with (4-(1H-pyrrol-1-yl)phenyl)methanol" [] investigates the binding of this compound to the pVHL:EloB:EloC complex. This complex plays a crucial role in cellular processes, particularly in the regulation of hypoxia-inducible factor (HIF). Understanding how small molecules like this compound interact with this complex can provide valuable insights into potential therapeutic targets and drug development strategies.

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